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Compound of Interest

Compound Name: 4-Phenoxybutyryl chloride

CAS No.: 5139-89-9

Cat. No.: B1294281 Get Quote

Executive Summary
In the development of small-molecule kinase inhibitors, the "tail" moiety plays a critical role in

selectivity and potency. While the "head" group binds the ATP hinge region, the tail often

extends into the solvent-exposed front or the hydrophobic back pocket (in DFG-out

conformations).

4-Phenoxybutyryl chloride (CAS: 4129-17-3) is a specialized acylating agent used to

introduce a 4-phenoxybutyryl moiety. This group provides a flexible four-atom linker terminated

by a lipophilic phenyl ether, making it an ideal probe for:

Reaching Distal Hydrophobic Pockets: Targeting allosteric sites adjacent to the ATP-binding

cleft.

Modulating Solubility & Permeability: The ether linkage offers distinct physicochemical

properties compared to purely alkyl chains (e.g., 4-phenylbutyryl).

Library Diversification: Rapid generation of amide-linked analogs during late-stage SAR

optimization.

This guide details the protocol for coupling 4-phenoxybutyryl chloride to an aminopyrazole

scaffold—a representative core for inhibitors of kinases such as c-Met, VEGFR, and p38

MAPK.
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Mechanistic Insight: The Role of the Phenoxybutyryl
Tail
Structural Logic
Kinase inhibitors are often classified by their binding mode. Type II inhibitors stabilize the

inactive conformation (DFG-out) of the kinase.

The Hinge Binder: Heterocycle (e.g., pyrazole, quinoline).

The Linker: Amide or urea functionality.

The Tail: Hydrophobic group (e.g., 4-phenoxybutyryl).

The 4-phenoxybutyryl group is unique because the ether oxygen at the

-position (relative to the carbonyl) introduces a hydrogen bond acceptor capability and alters
the rotational freedom of the chain compared to a simple pentyl or phenylbutyl chain.

Reaction Mechanism: Nucleophilic Acyl Substitution
The coupling reaction proceeds via an addition-elimination mechanism. The amine nucleophile

attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral

intermediate, followed by the expulsion of the chloride ion.

Reagents:
Scaffold-NH2 + 4-Phenoxybutyryl-Cl

Tetrahedral
Intermediate

Nucleophilic Attack
(Base assisted) Elimination of Cl-Collapse Product:

Amide-Linked Inhibitor
- HCl (Salt)

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the N-acylation of an amino-kinase scaffold.

Experimental Protocol: Synthesis of N-(Pyrazol-3-
yl)-4-phenoxybutanamide
Objective: To synthesize a Type II kinase inhibitor analog by coupling 4-phenoxybutyryl
chloride to a 3-aminopyrazole core.
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Materials & Reagents
Reagent MW ( g/mol ) Equiv.[1] Role

3-Amino-5-

phenylpyrazole

(Scaffold)

159.19 1.0
Nucleophile (Hinge

Binder)

4-Phenoxybutyryl

chloride
198.65 1.1 - 1.2

Electrophile (Tail

Source)

Triethylamine (TEA) 101.19 2.5 Acid Scavenger

Dichloromethane

(DCM)
- Solvent

Anhydrous Reaction

Medium

DMAP (4-

Dimethylaminopyridin

e)

122.17 0.1
Catalyst (Optional for

sluggish amines)

Step-by-Step Procedure
Step 1: Preparation of the Reaction Vessel

Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

Purge the flask with Nitrogen (

) or Argon to maintain an inert atmosphere. Note: Acid chlorides hydrolyze rapidly in moist
air.

Step 2: Dissolution of Scaffold
Add 3-Amino-5-phenylpyrazole (159 mg, 1.0 mmol) to the flask.

Add anhydrous DCM (10 mL). Stir until fully dissolved.

Add Triethylamine (350 µL, 2.5 mmol).

Cool the mixture to 0°C using an ice/water bath.

Step 3: Addition of 4-Phenoxybutyryl Chloride
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Dilute 4-Phenoxybutyryl chloride (218 mg, 1.1 mmol) in 2 mL of anhydrous DCM in a

separate vial.

Add the acid chloride solution dropwise to the reaction flask over 10 minutes.

Critical: Exothermic reaction. Control addition rate to prevent side reactions (e.g., bis-

acylation).

Allow the reaction to stir at 0°C for 30 minutes.

Step 4: Reaction Completion
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C).

Stir for 2–4 hours.

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting

amine spot (low

) should disappear, and a new amide spot (higher

) should appear.

Step 5: Workup and Isolation
Quench: Add saturated aqueous

(10 mL) to quench unreacted acid chloride. Stir vigorously for 10 minutes.

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL).

Wash: Wash combined organic layers with:

10 mL 1N HCl (to remove excess TEA and unreacted amine).

10 mL Brine (saturated NaCl).

Dry: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).
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Step 6: Purification
Method: Flash Column Chromatography.

Stationary Phase: Silica Gel (230-400 mesh).

Eluent: Gradient of Hexanes:Ethyl Acetate (from 4:1 to 1:1).

Yield Expectation: 75–85% as a white/off-white solid.

Quality Control & Validation
To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be

met:

Parameter Method Acceptance Criteria

Identity 1H NMR (DMSO-d6)

Diagnostic signals: Phenoxy

aromatic protons (6.8–7.3

ppm), Linker

multiplets (1.9–2.4 ppm),

Amide NH singlet (10.0–10.5

ppm).

Purity LC-MS (ESI+)

>95% Area Under Curve. Mass

observation:

.

Residual Solvent 1H NMR
No significant peaks for DCM

(5.76 ppm) or TEA.

Troubleshooting Guide
Issue: Low yield or incomplete conversion.

Solution: The amine on the pyrazole ring can be weakly nucleophilic. Add 0.1 eq of DMAP

as an acylation catalyst.
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Issue: Bis-acylation (Acylation of ring nitrogen).

Solution: Use strictly 1.0–1.1 equivalents of acid chloride and keep the temperature at 0°C

for longer. If bis-acylation occurs, treat the crude product with dilute NaOH/MeOH to

selectively hydrolyze the more labile pyrazole-N-amide while keeping the exocyclic amide

intact.

Safety & Handling (HSE)
4-Phenoxybutyryl chloride is a corrosive and lachrymatory agent.

Hazards: Causes severe skin burns and eye damage (H314).[2] Reacts violently with water

to release HCl gas.

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

Engineering Controls:Always handle inside a functioning fume hood.

Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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